

Application of Lisavanbulin in Glioblastoma Stem Cell Research: A Detailed Guide

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Compound of Interest

Compound Name: *Lisavanbulin*

Cat. No.: *B1194490*

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Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A subpopulation of cells within these tumors, known as glioblastoma stem cells (GSCs), are thought to drive tumor initiation, therapeutic resistance, and recurrence.

Lisavanbulin (BAL101553), a water-soluble prodrug of the potent microtubule-destabilizing agent avanbulin (BAL27862), has emerged as a promising therapeutic candidate for GBM.[1][2] Its ability to cross the blood-brain barrier and target the highly dynamic microtubule network in rapidly dividing cells makes it particularly relevant for GSC-focused research.[3] This document provides detailed application notes and protocols for studying the effects of **Lisavanbulin** on GSCs.

Avanbulin, the active moiety of **Lisavanbulin**, binds to the colchicine site on tubulin, leading to the destabilization of microtubules.[1] This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately inducing mitotic catastrophe and cell death in cancer cells.[1] Preclinical studies have demonstrated that **Lisavanbulin** exhibits significant antitumor activity in GBM models, including those resistant to conventional therapies.[2][3] Furthermore, the expression of end-binding protein 1 (EB1), a microtubule-associated protein, has been identified as a potential predictive biomarker for **Lisavanbulin** response in GBM.[4]

Data Presentation

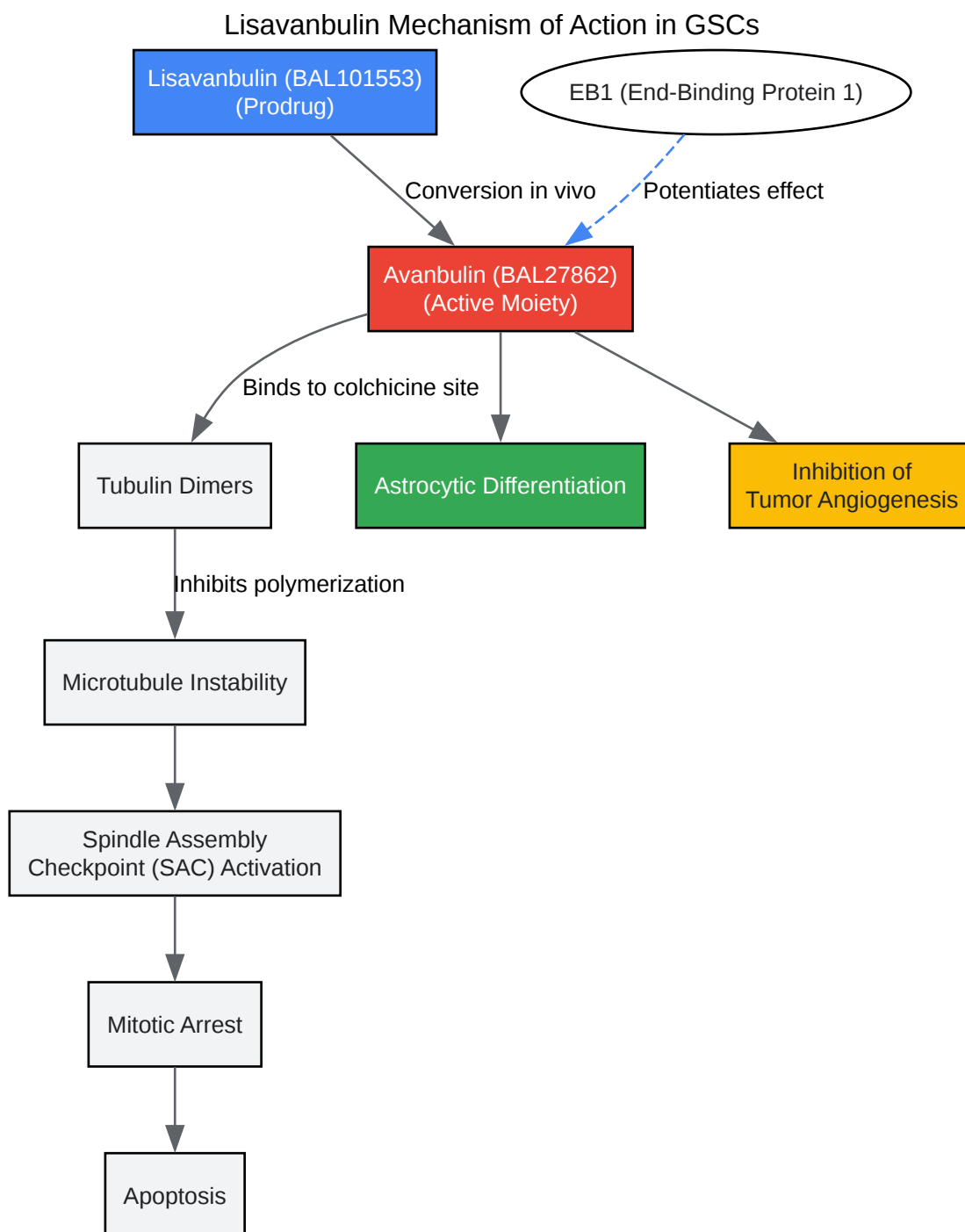
In Vitro Efficacy of Avanbulin (BAL27862) in Glioblastoma Stem Cell Lines

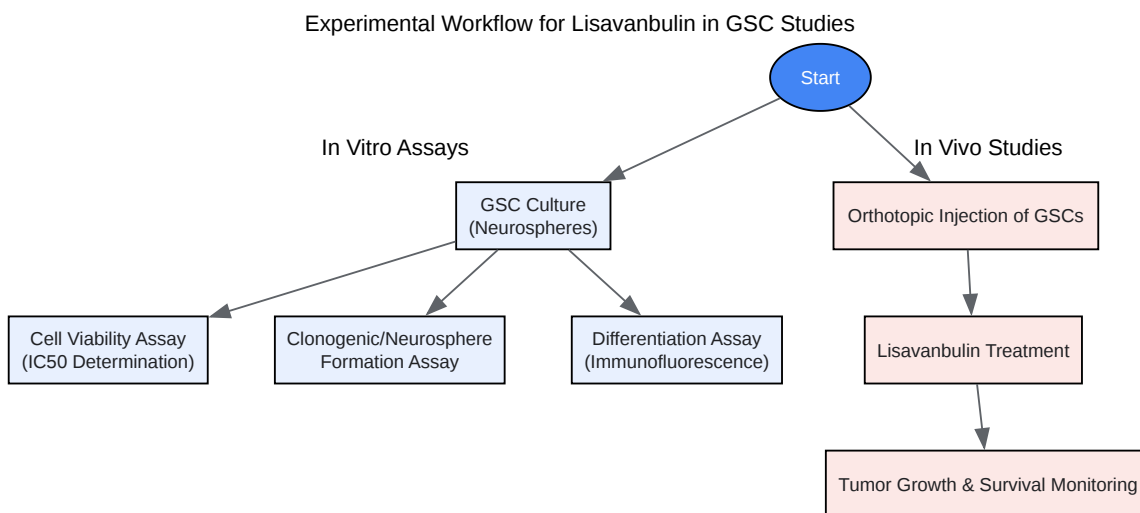
Cell Line	IC50 (nM)	Assay Type	Reference
GBM6	~10	Cytotoxicity Assay	[5]
GBM9	~20	Cytotoxicity Assay	[5]

In Vivo Efficacy of Lisavanbulin in Orthotopic GSC Xenograft Models

GSC Line	Treatment	Median Survival Extension	Model	Reference
GBM6	Lisavanbulin (oral)	EB1-dependent survival benefit	Mouse	[6]
GBM Patient-Derived Xenografts (PDX)	Lisavanbulin (30 mg/kg, oral, daily)	9% - 84%	Mouse	[4] [7]

Signaling Pathways and Experimental Workflows





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